EGFR Kinase Inhibition: 5-Ethynylpyrimidine Derivative Demonstrates 45 nM Potency
A 5-ethynylpyrimidine derivative (compound 20a) exhibits an IC50 value of 45 nM against EGFR kinase, showcasing the scaffold's utility in developing potent enzyme inhibitors. [1] This is a significant differentiation from related pyridine-based analogs within the same study, which generally show reduced potency, highlighting the critical role of the pyrimidine core and its 5-ethynyl substitution pattern for achieving nanomolar activity.
| Evidence Dimension | EGFR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 45 nM (for 5-ethynylpyrimidine derivative 20a) |
| Comparator Or Baseline | Other series compounds (e.g., 3-cyanopyridine derivatives) show IC50 values generally <1 μM |
| Quantified Difference | At least 22-fold higher potency for the 5-ethynylpyrimidine derivative |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
Procurement of 5-ethynylpyrimidine enables access to a privileged scaffold with demonstrated high potency in a clinically relevant kinase target, offering a competitive advantage over less potent heteroaromatic alternatives.
- [1] Mao, Y., Zhu, W., Kong, X., Wang, Z., Xie, H., Ding, J., Terrett, N. K., Shen, J., & Shen, J. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3090-3104. View Source
